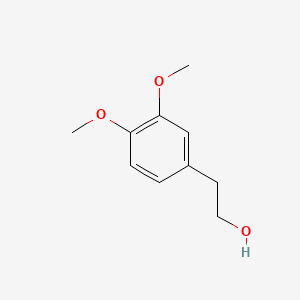
3,4-Dimethoxyphenethyl alcohol
描述
3,4-Dimethoxyphenethyl alcohol, also known as homoveratryl alcohol, is an organic compound with the molecular formula C10H14O3. It is a derivative of phenethyl alcohol, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetaldehyde using sodium borohydride in methanol. Another method includes the reduction of 3,4-dimethoxyphenylacetic acid using lithium aluminum hydride in anhydrous ether .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-dimethoxyphenylacetaldehyde. This process typically involves the use of a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures .
Types of Reactions:
Oxidation: this compound can be oxidized to 3,4-dimethoxyphenylacetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to 3,4-dimethoxyphenethylamine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group of this compound can undergo substitution reactions to form various derivatives, such as esters or ethers.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: 3,4-Dimethoxyphenylacetaldehyde.
Reduction: 3,4-Dimethoxyphenethylamine.
Substitution: Various esters and ethers.
科学研究应用
3,4-Dimethoxyphenethyl alcohol is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 3,4-dimethoxyphenethyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in studying biochemical processes .
相似化合物的比较
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxybenzeneethanol
Comparison: 3,4-Dimethoxyphenethyl alcohol is unique due to its specific structure, which includes both methoxy groups and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to its analogs. For example, 3,4-dimethoxyphenylacetic acid lacks the hydroxyl group, limiting its reactivity in certain types of reactions .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQAJMUHZROVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225138 | |
| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7417-21-2 | |
| Record name | 2-(3,4-Dimethoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydroxyl group in the structure of 3,4-Dimethoxyphenethyl alcohol?
A1: The hydroxyl group in this compound plays a crucial role in its reactivity, specifically in reactions involving radical cations. Research indicates that this hydroxyl group exhibits "oxygen acidity", meaning it can readily lose a proton under certain conditions. This deprotonation can lead to the formation of a radical zwitterion, which is a key intermediate in reactions such as C-C bond cleavage and intramolecular electron transfer. Studies using deuterium-labeled this compound demonstrated a significant kinetic isotope effect, further supporting the importance of the hydroxyl group in the reaction mechanism [].
Q2: How is this compound used in the synthesis of complex molecules?
A2: this compound serves as a valuable building block in organic synthesis. For example, it has been successfully employed in the total synthesis of bulgaramine, a naturally occurring alkaloid with potential medicinal properties []. The key step in this synthesis involved an intramolecular cyclopentannulation reaction of a Fischer aminocarbene complex derived from this compound. This reaction efficiently constructed the benzindenoazepine skeleton of bulgaramine.
Q3: Can you elaborate on the role of this compound in the development of novel phthalocyanines?
A3: Researchers have incorporated this compound as a peripheral substituent in the synthesis of both metal-free and metallophthalocyanines [, ]. These modified phthalocyanines exhibit intriguing properties, including antimicrobial activity and distinct aggregation behavior in solution. The presence of the this compound moiety influences the solubility, aggregation, and potentially the interaction of these phthalocyanines with biological systems.
Q4: What analytical techniques are employed to characterize and quantify this compound?
A4: A variety of analytical techniques are utilized to study this compound. High-performance liquid chromatography (HPLC) has been successfully applied to separate and quantify this compound, particularly after hydrolysis of phenylethanoid glycosides found in natural sources like Lamiophlomis rotata []. Additionally, spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for structural characterization and identification [, , ].
Q5: Are there any known structure-activity relationships associated with this compound and its derivatives?
A5: Research on this compound derivatives has revealed key structure-activity relationships. For instance, substituting the hydroxyl group with a methoxy group significantly reduces the reactivity of the resulting radical cation towards reactions like C-C bond cleavage []. This suggests that the presence and positioning of oxygen-containing functional groups on the aromatic ring and side chain can drastically influence the reactivity and potential biological activity of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol](/img/structure/B1293617.png)
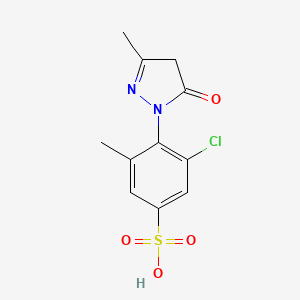
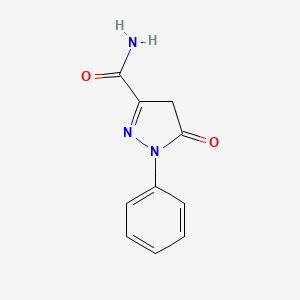
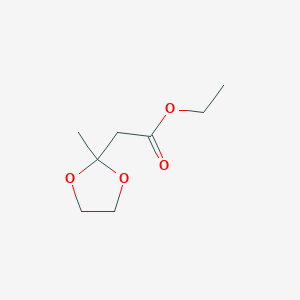
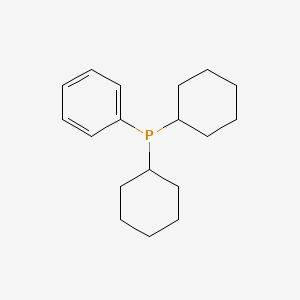

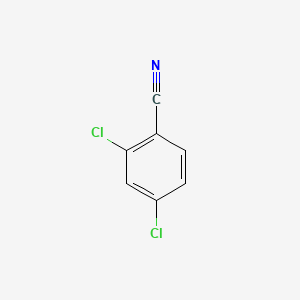

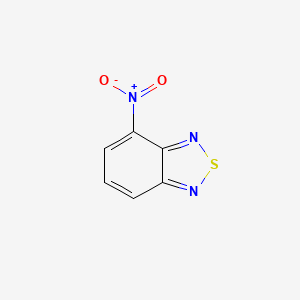


![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)


